2-BENZYL-4-CYCLOPROPYL-N-(2-PHENYLETHYL)PIPERAZINE-1-CARBOXAMIDE
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Overview
Description
2-BENZYL-4-CYCLOPROPYL-N-(2-PHENYLETHYL)PIPERAZINE-1-CARBOXAMIDE is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound is characterized by its complex structure, which includes a benzyl group, a cyclopropyl group, and a phenethylpiperazine moiety. Its unique structure allows it to interact with various biological targets, making it a valuable compound for research in multiple fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZYL-4-CYCLOPROPYL-N-(2-PHENYLETHYL)PIPERAZINE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperazine ring The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate, followed by cyclization The benzyl and cyclopropyl groups are then introduced through alkylation reactions using benzyl chloride and cyclopropyl bromide, respectively
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-BENZYL-4-CYCLOPROPYL-N-(2-PHENYLETHYL)PIPERAZINE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Phenethyl bromide in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-BENZYL-4-CYCLOPROPYL-N-(2-PHENYLETHYL)PIPERAZINE-1-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-BENZYL-4-CYCLOPROPYL-N-(2-PHENYLETHYL)PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-BENZYL-4-CYCLOPROPYL-N-(2-PHENYLETHYL)PIPERAZINE-1-CARBOXAMIDE: shares structural similarities with other piperazine derivatives, such as:
Uniqueness
- The unique combination of the benzyl, cyclopropyl, and phenethyl groups in this compound distinguishes it from other piperazine derivatives. This unique structure allows it to interact with a broader range of biological targets, enhancing its potential therapeutic applications.
Properties
IUPAC Name |
2-benzyl-4-cyclopropyl-N-(2-phenylethyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O/c27-23(24-14-13-19-7-3-1-4-8-19)26-16-15-25(21-11-12-21)18-22(26)17-20-9-5-2-6-10-20/h1-10,21-22H,11-18H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCPZWAVTMGACS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(C(C2)CC3=CC=CC=C3)C(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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